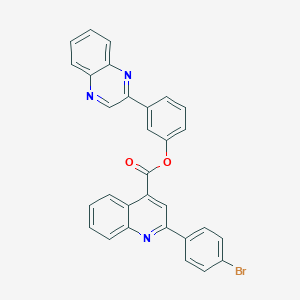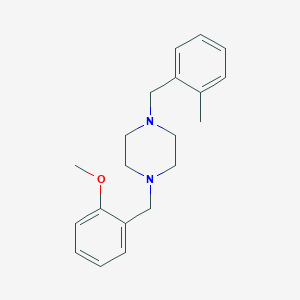![molecular formula C11H9NO3S B10879485 S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)
S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a phthalimide moiety and an ethanethioate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethanethiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or organolithium reagents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl derivatives .
Scientific Research Applications
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The ethanethioate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Ethyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
Uniqueness
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL ETHANETHIOATE is unique due to its specific combination of the phthalimide and ethanethioate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
S-[(1,3-dioxoisoindol-2-yl)methyl] ethanethioate |
InChI |
InChI=1S/C11H9NO3S/c1-7(13)16-6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 |
InChI Key |
DDKCJDXDBQCZID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10879421.png)


![(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879432.png)
![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10879438.png)
![4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10879446.png)
![2-[12-(4-chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10879454.png)
![N-(4-acetylphenyl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10879455.png)
![3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879459.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879463.png)
![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10879473.png)
![2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)
